N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
Description
This compound, identified by CAS RN 881082-48-0, features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a 3,4-dimethoxybenzohydrazide moiety . Its molecular formula is C₂₄H₂₄N₆O₃, with a molar mass of 460.49 g/mol.
Properties
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-5-7-16(9-14(13)2)28-21-17(11-25-28)20(23-12-24-21)26-27-22(29)15-6-8-18(30-3)19(10-15)31-4/h5-12H,1-4H3,(H,27,29)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXVTQNRWHIBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide typically involves multiple steps. One common synthetic route includes the following steps :
Hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the conversion of ethyl 5-amino-1H-pyrazole-4-carboxylates to the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Treatment with substituted anilines: The oxazinones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalytic amounts of anhydrous zinc (II) chloride to facilitate the reactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic substitution at reactive positions. For example:
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces chlorine atoms at the pyrimidine ring’s 4- and 6-positions, forming intermediates for further functionalization.
- Amination : Reaction with amines (e.g., aniline) replaces chlorine atoms, yielding substituted derivatives. Conditions include stirring at ambient temperature in aprotic solvents like dichloromethane .
Condensation Reactions
The hydrazide group participates in condensation with carbonyl compounds:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrazone formation | Aromatic aldehydes, glacial acetic acid | N'-arylidene hydrazide derivatives |
| Ketone condensation | Acetophenones, reflux conditions | Substituted hydrazones with extended π systems |
- Example : Refluxing with benzaldehyde generates a hydrazone, confirmed by IR (NH stretch at 3444–3190 cm⁻¹) and ¹H NMR (exchangeable NH signals at δ 11.76–12.24) .
Hydrolysis and Stability
- Acidic Hydrolysis : The hydrazide bond cleaves under strong acidic conditions (e.g., HCl), yielding 3,4-dimethoxybenzoic acid and 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Basic Hydrolysis : Alcoholic NaOH partially hydrolyzes the nitrile group in precursor compounds to carboxamide intermediates, a step critical in synthetic pathways .
Acylation and Alkylation
- Acylation : The hydrazide’s NH₂ reacts with acetic anhydride to form N-acetyl derivatives. This modification enhances lipophilicity, potentially improving membrane permeability.
- Alkylation : Methoxy groups remain inert under standard alkylation conditions, but the hydrazide nitrogen can be alkylated using alkyl halides in the presence of bases like triethylamine.
Oxidation Reactions
Functional Group Interconversion
- Reduction : While not directly reported for this compound, analogous pyrazolo[3,4-d]pyrimidines undergo nitro group reduction (SnCl₂·2H₂O) to amines, suggesting potential applicability .
- Cyclization : Heating with thiourea or urea facilitates cyclization reactions, forming fused heterocyclic systems .
Stability and Reactivity Insights
- pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media.
- Thermal Stability : Decomposition occurs above 200°C, necessitating controlled storage below this threshold.
- Solubility : Moderately soluble in ethanol and DMSO, facilitating reactions in polar aprotic solvents .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in synthesizing derivatives with tailored biological activities. Further studies are needed to explore novel reaction pathways and optimize conditions for industrial-scale applications.
Scientific Research Applications
N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-cancer and anti-inflammatory properties.
Biological Research: It is used in research to understand its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and the induction of programmed cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Positional Isomerism in Phenyl Substituents
- N'-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide :
Differs only in the substitution pattern (2,4-dimethylphenyl vs. 3,4-dimethylphenyl). This positional isomerism may alter steric interactions and π-stacking with target proteins, though direct biological data are unavailable .
Halogenated Derivatives
- N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide: Replaces the 3,4-dimethylphenyl with a 3-chloro-4-methylphenyl group and uses propanehydrazide instead of benzohydrazide.
Hydroxy vs. Methoxy Substitutions
Functional Group Modifications
Hydrazide vs. Urea/Sulfonohydrazide Derivatives
- 4-Methyl-N’-(3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzenesulfonohydrazide: Features a sulfonohydrazide group (yield: 36%, mp: 212°C). The sulfonyl group’s strong electron-withdrawing nature may reduce nucleophilicity, impacting reactivity in biological systems .
- Bisarylurea Derivatives (e.g., 1n–1s in ) :
Replace hydrazide with urea linkages. These compounds, such as 1n (mp: 178.4–179.0°C) and 1r (mp: 359.7–360.2°C), exhibit higher melting points due to urea’s rigid hydrogen-bonding network. Compound 1o achieved a 99.6% yield, suggesting superior synthetic efficiency .
Amine and Aromatic Modifications
- N-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Substitutes benzohydrazide with a 3,4-dimethoxyphenylamine group.
Table 1: Key Properties of Selected Analogs
Key Observations:
- Yield Variability: Sulfonohydrazide derivatives (e.g., 36% in ) exhibit lower yields compared to bisarylureas (up to 99.6% in ), likely due to steric hindrance or intermediate stability.
- Melting Points : Urea derivatives (e.g., 1r at 359.7–360.2°C ) have significantly higher melting points than hydrazides, reflecting stronger intermolecular forces.
Biological Activity
N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 394.44 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities.
This compound primarily acts as an inhibitor of Protein Kinase B (PKB/Akt) . This kinase is crucial in several signaling pathways related to cell growth and survival. The compound exhibits ATP-competitive inhibition with high selectivity for PKB over other kinases such as PKA (Protein Kinase A) .
Anticancer Properties
Research has demonstrated that this compound possesses notable anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, compounds derived from similar structures have exhibited IC50 values ranging from 0.016 µM to 24 µM against different cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12b | A549 | 8.21 | EGFR Inhibition |
| Compound 12b | HCT-116 | 19.56 | EGFR Inhibition |
| Compound 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 Inhibition |
Apoptosis Induction
Flow cytometric analyses indicate that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, leading to cell cycle arrest at the S and G2/M phases . This apoptotic effect is essential for its anticancer properties.
Anti-inflammatory Activity
Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have shown anti-inflammatory effects in various studies. These compounds can modulate inflammatory pathways and reduce cytokine production, thus demonstrating potential for treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preclinical studies indicate good drug metabolism and pharmacokinetics (DMPK) properties .
Case Studies
Several studies have explored the efficacy of similar compounds in vivo:
- Tumor Xenograft Models : In animal models using human tumor xenografts in nude mice, the compound demonstrated effective tumor growth inhibition at well-tolerated doses.
- Molecular Docking Studies : These studies revealed that the binding affinity of the compound to its target proteins correlates with its biological activity, providing insights into its mechanism of action .
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core formation | Ethanol | None | 80 | 65–70 | |
| Hydrazide coupling | DMF | EDCI/HOBt | 25 | 75–80 |
Advanced: How can structural ambiguities in regioselective substitution of the pyrazolo[3,4-d]pyrimidine core be resolved?
Answer:
Regioselectivity challenges arise during substitution at the pyrazolo[3,4-d]pyrimidine N1 or N4 positions. Methodological approaches include:
- NMR-guided analysis : - and -NMR distinguish substitution patterns. For example, N1-substituted derivatives show distinct upfield shifts (δ 7.8–8.2 ppm for aromatic protons) compared to N4-substituted analogs .
- X-ray crystallography : Resolves ambiguous cases by confirming bond angles and torsional strain in the crystal lattice .
- Computational modeling : DFT calculations predict thermodynamic stability of substitution products (e.g., N1-substituted isomers are often more stable by ~2–3 kcal/mol) .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
Standard assays include:
- Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. IC values < 1 µM suggest therapeutic potential .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (1–100 µM) .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Q. Table 2: Representative Biological Data
| Assay | Cell Line/Enzyme | IC (µM) | Reference |
|---|---|---|---|
| EGFR inhibition | Recombinant EGFR | 0.45 ± 0.12 | |
| Antiproliferation | MCF-7 | 2.3 ± 0.5 |
Advanced: How can contradictory data on kinase inhibition potency across studies be reconciled?
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies:
- Standardize assay protocols : Use consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) .
- Control for analog interference : Compare activity of the parent compound with derivatives lacking the dimethoxybenzohydrazide group .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, substituents at the 3,4-dimethoxy position enhance selectivity for tyrosine kinases over serine/threonine kinases .
Advanced: What computational tools are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
SAR analysis leverages:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases. The dimethoxybenzohydrazide group often forms hydrogen bonds with kinase hinge regions .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC values. Random forest models show R > 0.85 for kinase inhibition .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions (e.g., π-π stacking with Phe residues) are retained in >80% of simulations .
Basic: How is the purity and identity of the compound validated post-synthesis?
Answer:
- Chromatography : HPLC with C18 columns (ACN/HO gradient) to achieve ≥95% purity. Retention times are compared to standards .
- Spectroscopy : -NMR (δ 8.1–8.3 ppm for pyrazolo protons), -NMR (δ 155–160 ppm for carbonyl carbons), and HRMS (m/z calculated for CHNO: 454.17) .
- Elemental analysis : C, H, N percentages within ±0.3% of theoretical values .
Advanced: What strategies mitigate low solubility in aqueous buffers during biological testing?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
